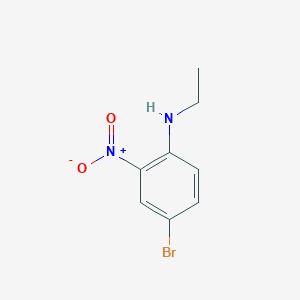

4-Bromo-N-ethyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-10-7-4-3-6(9)5-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIRIGHMWUIJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647930 | |

| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56136-82-4 | |

| Record name | 4-Bromo-N-ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56136-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N-ethyl-2-nitroaniline (CAS Number: 56136-82-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N-ethyl-2-nitroaniline, a halogenated nitroaromatic compound. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document synthesizes information on its predicted properties, proposes a detailed synthetic pathway based on established chemical principles, and includes data for the key precursor, 4-bromo-2-nitroaniline, for reference.

Core Compound Properties

This compound is a derivative of aniline containing bromo, ethyl, and nitro functional groups. These substituents significantly influence its chemical reactivity and potential applications as an intermediate in organic synthesis.

Physicochemical Data

Table 1: Physicochemical Properties

| Property | This compound (CAS: 56136-82-4) | 4-Bromo-2-nitroaniline (CAS: 875-51-4) |

| Molecular Formula | C₈H₉BrN₂O₂[1] | C₆H₅BrN₂O₂[2] |

| Molecular Weight | 245.07 g/mol [1] | 217.02 g/mol [2] |

| Melting Point | Data not available | 110-113 °C[2] |

| Boiling Point | Data not available | 308.7 °C (Predicted)[2] |

| Density | Data not available | 1.812 g/cm³[2] |

| Solubility | Data not available | Soluble in Chloroform, DMSO, Methanol[2] |

| Appearance | Data not available | Yellow to orange solid[2] |

Computational Data

Computational models provide estimates of the molecule's properties relevant to its behavior in biological and chemical systems.

Table 2: Computational Properties for this compound

| Parameter | Value | Reference |

| Topological Polar Surface Area (TPSA) | 55.17 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.7891 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and efficient two-step synthetic route can be proposed. This involves the initial synthesis of the precursor, 4-bromo-2-nitroaniline, followed by its N-ethylation.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline (Precursor)

This protocol is based on the bromination of 2-nitroaniline.[2]

Materials:

-

2-nitroaniline (88g, 0.481 mol)

-

15% Potassium bromide solution (273.5g, 0.52 mol)

-

98% Sulfuric acid (48.5g, 0.485 mol)

-

30% Sodium chlorate solution (54g, 0.152 mol)

-

500mL four-neck flask

-

Stirrer

-

Heating mantle

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

To a 500mL four-neck flask, add the 15% potassium bromide solution.

-

Slowly add the 98% sulfuric acid to the flask while stirring. Continue stirring for 30 minutes.

-

Add the 2-nitroaniline to the mixture and heat to 35°C.

-

Slowly add the 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.

-

After the addition is complete, heat the mixture to 75°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash the filter cake with water until the pH is between 5 and 8.

-

Dry the solid to obtain the pale yellow product, 4-Bromo-2-nitroaniline.

Proposed Experimental Protocol: N-Ethylation of 4-Bromo-2-nitroaniline

This proposed protocol is based on general principles of N-alkylation of nitroanilines, which often require a strong base and a polar aprotic solvent due to the reduced nucleophilicity of the amino group caused by the electron-withdrawing nitro group.

Materials:

-

4-Bromo-2-nitroaniline

-

Ethyl iodide (or other suitable ethylating agent like diethyl sulfate)

-

Potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or acetonitrile as solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitroaniline (1.0 equivalent) in anhydrous DMF.

-

Add a strong base, such as powdered potassium carbonate (2.0 equivalents).

-

To the stirring suspension, add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Caption: A general experimental workflow for the proposed N-ethylation step.

Spectral Data

No specific experimental spectral data (NMR, IR, MS) for this compound were found in the searched literature. However, data for the precursor, 4-bromo-2-nitroaniline, is available and can be used for comparative analysis upon successful synthesis of the target compound.

Table 3: Spectral Data for 4-Bromo-2-nitroaniline (CAS: 875-51-4)

| Technique | Data Highlights | Reference |

| ¹³C NMR | Spectra available. | [3][4] |

| FTIR | Spectra available. | [3][4] |

| Mass Spec (GC-MS) | Top peaks at m/z 216, 218, 170. | [3] |

| Raman | Spectra available. | [3][4] |

Reactivity and Potential Applications

The chemical structure of this compound suggests its primary utility as an intermediate in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations:

-

Nitro Group: The nitro group can be reduced to an amine, which is a key transformation in the synthesis of many pharmaceutical and dye compounds. This resulting diamine can then be used to construct heterocyclic systems.

-

Bromo Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, allowing for the elaboration of the aromatic core.

-

Amino Group: The secondary amine can undergo further reactions, although its reactivity is influenced by the electronic effects of the other substituents.

Given the common applications of related nitroaniline compounds, this compound is a potential building block in the development of:

-

Pharmaceuticals: Aromatic nitro compounds are precursors to a wide range of biologically active molecules.

-

Dyes and Pigments: The aniline scaffold is central to many classes of dyes.

-

Agrochemicals: Many herbicides and fungicides are based on substituted aniline structures.

No specific signaling pathways involving this compound have been identified in the literature. Its role would likely be as a synthetic intermediate rather than a biologically active molecule itself, though this would require experimental verification.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not available. The following information is based on the hazards associated with the closely related precursor, 4-bromo-2-nitroaniline, and should be treated as a guideline. A thorough risk assessment should be conducted before handling.

Table 4: Hazard Information for 4-Bromo-2-nitroaniline (CAS: 875-51-4)

| Hazard Category | Statement | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [5] |

| Skin Corrosion/Irritation | Causes skin irritation. | [5] |

| Eye Damage/Irritation | Causes serious eye irritation. | [5] |

| Respiratory Irritation | May cause respiratory irritation. | [5] |

Handling Precautions:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Disclaimer: The information provided in this guide is intended for research and development purposes by qualified professionals. It is compiled from publicly available data and is not exhaustive. All chemical handling should be performed with appropriate safety precautions and after consulting a comprehensive and compound-specific Safety Data Sheet.

References

Physicochemical Properties of 4-Bromo-N-ethyl-2-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N-ethyl-2-nitroaniline, a compound of interest in medicinal chemistry and materials science. This document collates available data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not readily found in the literature. Therefore, values for the closely related compound, 4-Bromo-2-nitroaniline, are provided for comparative purposes.

| Property | Value for this compound | Value for 4-Bromo-2-nitroaniline (for comparison) | Data Source |

| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂ | ChemScene[1] |

| Molecular Weight | 245.07 g/mol | 217.02 g/mol | ChemScene[1] |

| Melting Point | Not available | 110-113 °C | Sigma-Aldrich |

| Boiling Point | Not available | 308.7 °C (Predicted) | Guidechem[2] |

| Topological Polar Surface Area (TPSA) | 55.17 Ų | Not available | ChemScene[1] |

| LogP (octanol-water partition coefficient) | 2.7891 | Not available | ChemScene[1] |

| Hydrogen Bond Donors | 1 | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | 3 | ChemScene[1] |

| Rotatable Bonds | 3 | Not available | ChemScene[1] |

| Solubility | Aromatic nitro compounds are generally insoluble in water but soluble in organic solvents.[3][4] | Soluble in Chloroform, DMSO, Methanol | ChemicalBook |

| Appearance | Likely a yellow or orange solid, typical for nitroaromatic compounds.[2][4] | Orange solid | ChemicalBook |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, a plausible synthetic route can be extrapolated from the synthesis of 4-Bromo-2-nitroaniline, followed by an N-ethylation step. The following protocols are proposed based on established chemical transformations.

Synthesis of this compound

This proposed two-step synthesis involves the bromination of 2-nitroaniline followed by the ethylation of the resulting 4-Bromo-2-nitroaniline.

Step 1: Synthesis of 4-Bromo-2-nitroaniline

This procedure is adapted from a known method for the bromination of 2-nitroaniline.[2]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a 15% aqueous solution of potassium bromide (273.5 g, 0.52 mol).

-

Acidification: Slowly add 98% sulfuric acid (48.5 g, 0.485 mol) to the stirred solution. Maintain the temperature below 25 °C.

-

Addition of Starting Material: After stirring for 30 minutes, add 2-nitroaniline (88 g, 0.481 mol) to the mixture.

-

Bromination: Heat the mixture to 35 °C. Slowly add a 30% aqueous solution of sodium chlorate (54 g, 0.152 mol) dropwise.

-

Reaction Completion: Maintain the temperature at 35 °C for 30 minutes after the addition is complete. Then, heat the mixture to 75 °C and hold for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the precipitate and wash the filter cake with water until the pH of the filtrate is between 5 and 8.

-

Drying: Dry the solid product to obtain 4-Bromo-2-nitroaniline.

Step 2: N-Ethylation of 4-Bromo-2-nitroaniline

This is a general procedure for the N-alkylation of anilines.

-

Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-nitroaniline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a base such as potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it into ice water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Determination of Physicochemical Properties

The following are standard methods for determining the key physicochemical properties of organic compounds.

-

Melting Point: Determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

-

Solubility: Qualitative solubility can be determined by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO) at room temperature and observing for dissolution.

-

LogP (Octanol-Water Partition Coefficient): Typically determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Spectroscopic Analysis:

-

NMR (¹H and ¹³C): A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and spectra are recorded on an NMR spectrometer. This provides detailed information about the molecular structure.

-

FTIR: A small amount of the sample is analyzed as a solid (using a KBr pellet or ATR) to identify the functional groups present in the molecule. Key vibrational bands for the nitro (NO₂) and amine (N-H) groups are expected.

-

Mass Spectrometry: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

-

Visualizing the Workflow

The following diagrams illustrate the proposed synthesis and a general workflow for the characterization of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: General workflow for the physicochemical and spectroscopic characterization.

References

An In-depth Technical Guide to 4-Bromo-N-ethyl-2-nitroaniline

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-N-ethyl-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₂ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| CAS Number | 56136-82-4 | [1] |

Physicochemical Properties

A summary of computed physicochemical properties is provided in the table below, offering insights into the compound's behavior in various chemical environments.

| Property | Value |

| TPSA (Topological Polar Surface Area) | 55.17 |

| LogP | 2.7891 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

Experimental Protocols & Further Research

Logical Relationship: Synthesis Precursor

The following diagram illustrates the logical position of this compound as a building block in chemical synthesis.

Caption: Role of this compound in synthesis.

References

Spectroscopic Analysis of 4-Bromo-N-ethyl-2-nitroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Bromo-N-ethyl-2-nitroaniline. Due to the absence of publicly available experimental NMR data for this specific compound, this document leverages spectral data from closely related analogs, namely 4-bromo-2-nitroaniline, to predict and interpret the expected spectra. This guide outlines the theoretical chemical shifts and coupling patterns and provides a standardized experimental protocol for acquiring such data. The information presented herein serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-ethyl group. The chemical shifts are influenced by the electronic effects of the bromo, nitro, and N-ethylamino substituents on the benzene ring.

Aromatic Region: The three protons on the aromatic ring will likely appear as a complex splitting pattern due to their coupling with each other.

-

H-3: This proton is expected to be the most downfield-shifted aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group. It will likely appear as a doublet.

-

H-5: This proton, situated between the bromo and N-ethylamino groups, is expected to appear as a doublet of doublets.

-

H-6: This proton, ortho to the N-ethylamino group, will likely be the most upfield-shifted of the aromatic protons and will appear as a doublet.

Aliphatic Region: The N-ethyl group will give rise to two signals:

-

-CH₂- (Methylene): A quartet is expected due to coupling with the adjacent methyl protons.

-

-CH₃ (Methyl): A triplet is anticipated due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | ~2.5 |

| H-5 | 7.2 - 7.4 | dd | ~8.5, 2.5 |

| H-6 | 6.8 - 7.0 | d | ~8.5 |

| -NH- | Broad singlet | - | - |

| -CH₂- | 3.2 - 3.4 | q | ~7.2 |

| -CH₃ | 1.2 - 1.4 | t | ~7.2 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and two signals for the N-ethyl group carbons. The chemical shifts are influenced by the nature of the substituents.

-

C-1 (C-NEt): The carbon attached to the N-ethylamino group.

-

C-2 (C-NO₂): The carbon bearing the nitro group, expected to be significantly downfield.

-

C-3 (CH): Aromatic methine carbon.

-

C-4 (C-Br): The carbon attached to the bromine atom.

-

C-5 (CH): Aromatic methine carbon.

-

C-6 (CH): Aromatic methine carbon.

-

-CH₂-: Methylene carbon of the ethyl group.

-

-CH₃: Methyl carbon of the ethyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 135 - 140 |

| C-3 | 125 - 130 |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| -CH₂- | 40 - 45 |

| -CH₃ | 13 - 16 |

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

3.2. NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

3.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Experimental Workflow

The logical flow of the experimental procedure for acquiring and analyzing the NMR spectra can be visualized as follows:

Caption: Workflow for NMR analysis of this compound.

Conclusion

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound based on the analysis of analogous compounds. The detailed experimental protocol offers a standardized approach for researchers to acquire high-quality NMR data. The predictive nature of this information is intended to aid in the structural verification and characterization of this and similar molecules in a research and development setting. Actual experimental data, once obtained, should be compared with these predictions for a comprehensive analysis.

Spectroscopic and Spectrometric Analysis of 4-Bromo-N-ethyl-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the compound 4-Bromo-N-ethyl-2-nitroaniline (CAS 56136-82-4). Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive analysis based on its structural components and draws comparisons with closely related, well-characterized analogs. The methodologies and expected data presented herein serve as a robust framework for the analytical characterization of this and similar N-substituted nitroanilines.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The expected vibrational modes, their predicted wavenumber ranges, and the responsible functional groups are summarized in Table 1. These predictions are based on the analysis of similar compounds such as 4-Bromo-2-nitroaniline and N-ethyl-2-nitroaniline.

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2980 | C-H Stretch | Aliphatic (Ethyl group) |

| 1600 - 1640 | N-H Bend | Secondary Amine |

| 1570 - 1610 | C=C Stretch | Aromatic Ring |

| 1500 - 1540 | Asymmetric NO₂ Stretch | Nitro Group |

| 1330 - 1370 | Symmetric NO₂ Stretch | Nitro Group |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

| 1000 - 1100 | C-Br Stretch | Aryl Halide |

| 700 - 850 | C-H Bend (out-of-plane) | Substituted Aromatic Ring |

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to yield a distinct molecular ion peak and several characteristic fragment ions. A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1] The predicted molecular weight of this compound is 245.07 g/mol .[2]

Table 2: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragments

| m/z (Predicted) | Fragment | Notes |

| 245/247 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine. |

| 230/232 | [M - CH₃]⁺ | Loss of a methyl group from the ethyl substituent. |

| 216/218 | [M - C₂H₅]⁺ | Loss of the ethyl group. |

| 199/201 | [M - NO₂]⁺ | Loss of the nitro group. |

| 170 | [M - Br]⁺ | Loss of the bromine atom. |

| 154 | [M - Br - O]⁺ | Loss of bromine and an oxygen atom from the nitro group. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic and spectrometric analysis of this compound.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: As this compound is expected to be a solid at room temperature, the KBr pellet method is appropriate.[3] A small amount of the dry, purified sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent disk using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[3] A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: A small amount of the purified sample is dissolved in a suitable volatile solvent, such as methanol or dichloromethane.[4]

-

Sample Introduction: The sample solution is introduced into the mass spectrometer, commonly via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).[4]

-

Data Acquisition: The mass spectrum is acquired in EI mode, typically at an ionization energy of 70 eV.[4]

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak (and its isotopic pattern) and the fragmentation pattern. This information is used to confirm the molecular weight and deduce the structure of the compound.

Visualization of Analytical Workflow

The logical flow for the characterization of this compound, from synthesis to structural confirmation, is depicted in the following diagram.

Caption: Workflow for the synthesis and analytical characterization of this compound.

This guide provides a foundational understanding of the expected IR and mass spectrometry data for this compound, along with detailed protocols for their acquisition. This information is intended to assist researchers in the successful identification and characterization of this compound.

References

solubility of 4-Bromo-N-ethyl-2-nitroaniline in common organic solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-ethyl-2-nitroaniline in common organic solvents. Due to the limited availability of specific quantitative experimental data in public literature, this document synthesizes a qualitative assessment based on the compound's structure and the properties of analogous molecules. It further details a general experimental protocol for quantitative solubility determination and discusses the application of computational models for solubility prediction.

Introduction to this compound

This compound is a substituted aromatic amine. Its molecular structure, featuring a bromine atom, a nitro group, and an N-ethyl amine group on a benzene ring, dictates its physicochemical properties, including solubility. The interplay between the polar nitro and amine functionalities and the nonpolar aromatic ring and bromine substituent suggests a nuanced solubility profile. Understanding the solubility of such compounds is critical in various fields, including pharmaceuticals and materials science, for processes like drug formulation, synthesis, purification, and crystallization.[1][2][3]

Compound Properties:

-

Molecular Formula: C₈H₉BrN₂O₂[4]

-

Molecular Weight: 245.07 g/mol [4]

-

Appearance: Expected to be a yellow crystalline solid, similar to related compounds like 4-Bromo-2-nitroaniline.[5][6]

Solubility Profile

The principle of "like dissolves like" provides a foundational understanding of solubility.[7] this compound has both polar (nitro group, amine group) and non-polar (benzene ring, bromine atom, ethyl group) characteristics.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): The compound is expected to be readily soluble in these solvents. The polar nitro and amine groups can engage in dipole-dipole interactions with the solvent molecules. A related compound, 4-Bromo-2-nitroaniline, is known to dissolve in acetone and dimethylformamide.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. The secondary amine group can act as a hydrogen bond donor, and the nitro group as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar solvents. While the aromatic ring and halogen can interact via London dispersion forces, the polar groups will hinder dissolution in highly non-polar environments.

-

Water: Very low solubility is expected. The large, hydrophobic surface area of the molecule, contributed by the benzene ring, bromine, and ethyl group, will likely outweigh the hydrophilic character of the polar functional groups.[8]

In the absence of experimental data, computational methods are frequently used to predict the solubility of organic molecules.[1][9] These quantitative structure-property relationship (QSPR) models use molecular descriptors to estimate physicochemical properties.[9][10] Modern approaches often employ thermodynamic cycles and machine learning to achieve high accuracy.[1][2][3][11]

The following table illustrates how predicted solubility data for this compound would be presented. Note: The values below are hypothetical examples for illustrative purposes, as specific predictions require specialized software.

| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C |

| Acetone | Polar Aprotic | High |

| Ethanol | Polar Protic | Moderate to High |

| Methanol | Polar Protic | Moderate |

| Ethyl Acetate | Polar Aprotic | High |

| Dichloromethane | Halogenated | High |

| Toluene | Non-polar Aromatic | Low to Moderate |

| Hexane | Non-polar Aliphatic | Low |

| Water | Polar Protic | Very Low |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.[7] This protocol outlines the general procedure.

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or screw-capped test tubes

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Caption: Experimental workflow for solubility determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to the vial.[12]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The rate of dissolution decreases as the solution approaches saturation.[13]

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.[13]

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

While experimental data for the solubility of this compound in common organic solvents is not widely published, a qualitative assessment based on its molecular structure suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with low solubility in non-polar solvents and water. For drug development and process chemistry, where precise values are necessary, the determination of solubility via the detailed experimental protocol is essential. Furthermore, modern computational models offer a powerful tool for predicting solubility, aiding in the early stages of research and development.[1][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Application of Artificial Neural Networks to Predict the Intrinsic Solubility of Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 4-Bromo-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-N-ethyl-2-nitroaniline, a key chemical intermediate. This document outlines a detailed synthetic protocol, methods for characterization, and presents relevant data in a structured format for ease of reference by researchers, scientists, and professionals in drug development.

Compound Overview

This compound is an aromatic amine derivative with the chemical formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol .[1] Its structure, featuring a bromo and a nitro group on the aniline ring, makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. The presence of these functional groups allows for a variety of subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56136-82-4[1] |

| Molecular Formula | C₈H₉BrN₂O₂[1] |

| Molecular Weight | 245.07 g/mol [1] |

| Appearance | Expected to be a yellow or orange solid |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and acetone |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-ethylation of 4-bromo-2-nitroaniline. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the amino group, necessitating the use of a suitable base and an efficient ethylating agent.

Synthesis of the Precursor: 4-Bromo-2-nitroaniline

The starting material, 4-bromo-2-nitroaniline, can be synthesized via the bromination of 2-nitroaniline.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline in a suitable solvent such as glacial acetic acid.

-

Bromination: While stirring, slowly add a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS), to the reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-bromo-2-nitroaniline as a yellow solid.

N-ethylation of 4-Bromo-2-nitroaniline

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromo-2-nitroaniline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃) (2 equivalents).

-

Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~3.4 | q | 2H | -NH-CH₂ -CH₃ |

| ~1.4 | t | 3H | -NH-CH₂-CH₃ |

| ~8.0 | br s | 1H | -NH -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C-NH) |

| ~138 | Ar-C (C-NO₂) |

| ~135 | Ar-CH |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~110 | Ar-C (C-Br) |

| ~40 | -NH-CH₂ -CH₃ |

| ~14 | -NH-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch |

| ~2970-2860 | C-H Stretch (Aliphatic) |

| ~1600 | N-H Bend and C=C Stretch (Aromatic) |

| ~1520, ~1340 | N-O Stretch (Nitro group) |

| ~820 | C-H Bend (Aromatic, para-disubstituted) |

| ~550 | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Assignment |

| 244/246 | [M]⁺ (Molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes) |

| 229/231 | [M-CH₃]⁺ |

| 215/217 | [M-C₂H₅]⁺ |

| 198/200 | [M-NO₂]⁺ |

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-ethyl-2-nitroaniline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Bromo-N-ethyl-2-nitroaniline, a key intermediate in various research and development applications. The synthesis is primarily a two-step process: the bromination and nitration of an aniline derivative to form the precursor, 4-bromo-2-nitroaniline, followed by the N-ethylation to yield the final product. This document details the necessary starting materials, experimental protocols, and presents the data in a structured format for ease of comparison.

Core Synthesis Pathways

The synthesis of this compound can be approached through two primary pathways, each with distinct starting materials and reaction conditions.

Pathway 1: Direct N-Alkylation

This is the most direct route, involving the ethylation of the pre-synthesized 4-bromo-2-nitroaniline.

Figure 1: Direct N-alkylation of 4-bromo-2-nitroaniline.

Pathway 2: Reductive Amination

An alternative pathway involves the reductive amination of 4-bromo-2-nitrobenzaldehyde with ethylamine. This method forms the ethylamino group in a single step.

Figure 2: Reductive amination pathway.

Starting Materials and Reagents

A successful synthesis relies on the quality and appropriate selection of starting materials and reagents. The tables below summarize the key components for each synthetic step.

Synthesis of the Precursor: 4-Bromo-2-nitroaniline

Multiple methods exist for the synthesis of this crucial intermediate. Two common approaches are presented here.

Method 1: Bromination of 2-Nitroaniline

| Starting Material/Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 2-Nitroaniline | 88-74-4 | C₆H₆N₂O₂ | 138.12 | Primary Substrate |

| Potassium Bromide | 7758-02-3 | KBr | 119.00 | Bromine Source |

| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst/Acid Medium |

| Sodium Chlorate | 7775-09-9 | NaClO₃ | 106.44 | Oxidizing Agent |

Method 2: Nitration of 4-Bromoaniline

| Starting Material/Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | Primary Substrate |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Protecting Group Source |

| Nitric Acid (d=1.42) | 7697-37-2 | HNO₃ | 63.01 | Nitrating Agent |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Deprotection Agent |

Synthesis of this compound

Method 3: N-Alkylation of 4-Bromo-2-nitroaniline

| Starting Material/Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | Primary Substrate |

| Ethyl Iodide | 75-03-6 | C₂H₅I | 155.97 | Ethylating Agent |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | Base |

| Acetone (anhydrous) | 67-64-1 | C₃H₆O | 58.08 | Solvent |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound and its precursor.

Protocol 1: Synthesis of 4-Bromo-2-nitroaniline via Bromination of 2-Nitroaniline[1]

Figure 3: Workflow for the bromination of 2-nitroaniline.

-

Preparation of Brominating Agent: In a 500 mL four-neck flask, 273.5 g (0.52 mol) of a 15% potassium bromide solution is added. To this, 48.5 g (0.485 mol) of 98% sulfuric acid is slowly added with stirring. The mixture is stirred for 30 minutes.

-

Reaction Initiation: 88 g (0.481 mol) of 2-nitroaniline is added to the flask, and the mixture is heated to 35°C.

-

Oxidation: A prepared 30% sodium chlorate solution (54 g, 0.152 mol) is added dropwise. The temperature is maintained at 35°C for 30 minutes.

-

Reaction Completion: The reaction mixture is then heated to 75°C and maintained at this temperature for 2 hours.

-

Work-up: The mixture is cooled to room temperature, and the resulting solid is collected by filtration.

-

Purification: The filter cake is washed with water until the pH of the filtrate is between 5 and 8.

-

Drying: The pale yellow solid product, 4-Bromo-2-nitroaniline, is dried.

Protocol 2: Synthesis of 4-Bromo-2-nitroaniline via Nitration of 4-Bromoaniline[2]

Figure 4: Workflow for the nitration of 4-bromoaniline.

-

Acetylation: 51.6 g of 4-bromoaniline is mixed with 210 mL of acetic anhydride with strong agitation. The temperature is raised to 65°C over 10 minutes and then slowly cooled to room temperature over one hour.

-

Nitration: The mixture is cooled in an ice bath to maintain the temperature between 15-20°C. 30 mL of nitric acid (density 1.42) is added dropwise over one hour.

-

Isolation of Intermediate: The acetic anhydride solution is poured into ice water, and the precipitated yellow 4-bromo-2-nitroacetanilide is isolated by filtration.

-

Hydrolysis: The isolated acetanilide is refluxed in a mixture of 100 mL of concentrated hydrochloric acid and 500 mL of water for three hours.

-

Product Isolation: The reaction mixture is cooled, and the resulting 4-bromo-2-nitroaniline is collected by filtration. This method yields the product with a melting point of 109°C and a yield of 57%.[1]

Protocol 3: Synthesis of this compound via N-Alkylation

Figure 5: Workflow for the N-alkylation reaction.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

-

Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56°C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The reaction is anticipated to be complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the precursor, 4-bromo-2-nitroaniline.

| Synthesis Method | Starting Material | Product | Yield | Melting Point (°C) | Reference |

| Nitration of 4-Bromoaniline | 4-Bromoaniline | 4-Bromo-2-nitroaniline | 57% | 109 | [1] |

Note: The yield for the bromination of 2-nitroaniline was not explicitly stated in the referenced protocol.

This guide provides a foundational understanding of the synthesis of this compound, emphasizing the starting materials and core experimental procedures. Researchers and drug development professionals can utilize this information to effectively plan and execute the synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Bromo-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 4-Bromo-N-ethyl-2-nitroaniline. Due to the limited availability of data on this specific molecule, this guide leverages established principles of organic chemistry and data from the closely related compound, 4-bromo-2-nitroaniline, to project the reactivity profile. This document offers detailed experimental protocols, data summaries, and visual diagrams to support research and development in organic synthesis and drug discovery.

Core Concepts: Electronic and Steric Landscape

The reactivity of the nitro group in this compound is predominantly dictated by the electronic and steric environment of the aromatic ring. The key substituents influencing the nitro group's reactivity are:

-

Nitro Group (-NO₂): A strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

-

Bromo Group (-Br): An ortho, para-directing deactivator, it contributes to the overall electronic landscape of the molecule.

-

N-ethylamino Group (-NHCH₂CH₃): An electron-donating group that activates the ring. The presence of the ethyl group introduces steric bulk ortho to its position.

The interplay of these groups governs the accessibility and electrophilicity of the nitro group for chemical transformations, primarily reduction to the corresponding amine. The N-ethyl group, in particular, is expected to exert a moderate steric hindrance and an electronic donating effect that can influence the rate and outcome of reactions involving the adjacent nitro group.

Key Reactions of the Nitro Group

The most significant and widely utilized reaction of the nitro group in aromatic compounds is its reduction to a primary amine. This transformation is a cornerstone in the synthesis of a vast array of pharmaceuticals, dyes, and other functional organic molecules. The resulting amino group serves as a versatile handle for further chemical modifications.

Reduction to 4-Bromo-N¹-ethyl-benzene-1,2-diamine

The primary transformation of interest is the reduction of the nitro group to an amine, yielding 4-Bromo-N¹-ethyl-benzene-1,2-diamine. This reaction can be achieved through various methods, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Below is a summary of common reduction methods applicable to nitroanilines, with projected applicability to this compound.

| Reduction Method | Reagents and Conditions | Typical Yields (for analogous compounds) | Notes |

| Catalytic Hydrogenation | H₂, Raney Nickel, Ethanol, 55 psi | High | Efficient for complete reduction of the nitro group.[1] |

| Catalytic Transfer Hydrogenation | Copper nanoparticles on Celite, KOH, Glycerol or Ethylene Glycol, 130°C | >99% conversion | Environmentally benign method avoiding gaseous hydrogen.[2] |

| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄), DMF/water or DMSO | 94-98% | A mild and effective method for reducing aromatic nitro compounds.[3] |

| Metal-Acid Reduction | Fe, HCl | High | A classic and cost-effective method for nitro group reduction.[4] |

Experimental Protocols

The following are detailed experimental methodologies for the reduction of nitroanilines, which can be adapted for this compound.

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from the reduction of a structurally similar compound, 4,5-dibromo-2-nitroaniline.[1]

Materials:

-

This compound

-

Anhydrous Ethanol

-

Raney Nickel

-

Hydrogen Gas

-

Low-pressure hydrogenation apparatus

Procedure:

-

Suspend this compound (e.g., 5 g) in anhydrous ethanol (200 mL) in a suitable hydrogenation vessel.

-

Carefully add Raney Nickel (approx. 10 g) to the suspension.

-

Place the vessel in a low-pressure hydrogenation apparatus and pressurize with hydrogen to 55 psi.

-

Initiate agitation and monitor the hydrogen uptake. The reaction is typically rapid and may be complete within 30 minutes, often indicated by a color change from deep yellow to colorless.

-

Continue the reaction for an additional 30 minutes to ensure complete conversion.

-

Depressurize the vessel and carefully filter the reaction mixture to remove the Raney Nickel catalyst.

-

Wash the filtered catalyst with a small amount of ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4-Bromo-N¹-ethyl-benzene-1,2-diamine.

-

The crude product can be further purified by recrystallization or chromatography.

Protocol 2: Reduction with Sodium Dithionite

This general protocol is based on the use of sodium dithionite for the reduction of aromatic nitro compounds.[3]

Materials:

-

This compound

-

Sodium Dithionite (Na₂S₂O₄)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Water

-

Sodium Bicarbonate (optional)

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Dissolve this compound in DMF or DMSO in a round-bottom flask.

-

In a separate flask, prepare a solution of sodium dithionite in water.

-

Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic.

-

Optionally, adjust the pH of the reaction mixture to 8-9 with sodium bicarbonate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Combine the organic extracts and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary.

Visualizing Reaction Pathways and Workflows

Reaction of the Nitro Group

The primary reaction of the nitro group in this compound is its reduction to an amine.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 4-Bromo-N-ethyl-2-nitroaniline. Due to the limited availability of direct experimental data on this specific substrate, this document leverages fundamental principles of organic chemistry to forecast the regioselectivity and reactivity in key electrophilic aromatic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the bromo, N-ethylamino, and nitro substituents are analyzed to predict the structure of the resulting products. This guide also furnishes generalized experimental protocols adapted from similar transformations on substituted anilines, offering a foundational framework for practical laboratory synthesis. All quantitative data is presented in structured tables, and logical relationships are visualized through detailed diagrams.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The strategic placement of a bromine atom, a nitro group, and an N-ethylamino group on the benzene ring imparts a distinct reactivity profile. Understanding the electrophilic substitution patterns of this molecule is crucial for its further functionalization and the development of novel derivatives. This guide aims to provide a predictive analysis of these reactions, supported by established chemical principles and analogous experimental procedures.

Molecular Structure and Reactivity Analysis

The regiochemical outcome of electrophilic substitution on the this compound ring is governed by the interplay of the directing effects of the three existing substituents:

-

-NH-ethyl group (at C1): A strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can donate electron density to the ring via resonance.

-

-NO₂ group (at C2): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

-

-Br group (at C4): A deactivating, ortho, para-directing group that withdraws electron density via induction but can donate via resonance.

The powerful activating effect of the N-ethylamino group is the dominant factor in determining the position of electrophilic attack. The positions ortho and para to this group are C2, C6, and C4. Positions C2 and C4 are already substituted. Therefore, the primary site for electrophilic substitution is predicted to be the C6 position. This position is also meta to the deactivating nitro group, which is electronically favorable, and ortho to the bromo group.

Caption: Analysis of substituent directing effects on this compound.

Predicted Electrophilic Substitution Reactions

Based on the analysis of substituent effects, the following sections detail the predicted outcomes and general methodologies for various electrophilic substitution reactions.

Nitration

Nitration is expected to introduce a second nitro group at the C6 position.

Predicted Reaction: this compound → 4-Bromo-N-ethyl-2,6-dinitroaniline

| Reagent | Conditions | Predicted Product |

| HNO₃ / H₂SO₄ | Low temperature (0-10 °C) | 4-Bromo-N-ethyl-2,6-dinitroaniline |

Experimental Protocol (Adapted): To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add this compound (1.0 eq) portion-wise with stirring, ensuring the temperature remains below 10 °C. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C. Add the cold nitrating mixture dropwise to the aniline solution, maintaining the temperature between 0 and 10 °C. After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product and recrystallize from a suitable solvent.[1]

Caption: Generalized workflow for the nitration of this compound.

Halogenation (Bromination)

Bromination is predicted to occur at the C6 position.

Predicted Reaction: this compound → 4,6-Dibromo-N-ethyl-2-nitroaniline

| Reagent | Conditions | Predicted Product |

| Br₂ in acetic acid | Room temperature | 4,6-Dibromo-N-ethyl-2-nitroaniline |

| NBS in DMF | Room temperature | 4,6-Dibromo-N-ethyl-2-nitroaniline |

Experimental Protocol (Adapted): Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF). To this solution, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sulfonation

Sulfonation is expected to introduce a sulfonic acid group at the C6 position. This reaction is often reversible.

Predicted Reaction: this compound → 5-Bromo-3-(ethylamino)-4-nitrobenzenesulfonic acid

| Reagent | Conditions | Predicted Product |

| Fuming sulfuric acid (oleum) | Elevated temperature (e.g., 100-120 °C) | 5-Bromo-3-(ethylamino)-4-nitrobenzenesulfonic acid |

Experimental Protocol (Adapted): In a reaction vessel equipped with a stirrer and a heating mantle, add fuming sulfuric acid. Slowly add this compound (1.0 part by weight) to the sulfuric acid. Heat the mixture to 100-120 °C and maintain this temperature for several hours. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by HPLC after quenching and derivatization). After completion, cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate or remain in the aqueous solution. Isolate the product by filtration or by salting out, followed by filtration.

Caption: Simplified mechanism for the sulfonation of this compound.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, and the amino group can complex with the Lewis acid catalyst. Therefore, Friedel-Crafts alkylation and acylation of this compound are not expected to proceed under standard conditions. The strong deactivating effect of the nitro group and the potential for the Lewis acid to coordinate with the amino group inhibit the reaction.

Summary of Predicted Reactions

| Reaction Type | Electrophile | Predicted Position of Substitution | Predicted Major Product Name | Feasibility |

| Nitration | NO₂⁺ | C6 | 4-Bromo-N-ethyl-2,6-dinitroaniline | High |

| Halogenation (Br) | Br⁺ | C6 | 4,6-Dibromo-N-ethyl-2-nitroaniline | High |

| Sulfonation | SO₃ | C6 | 5-Bromo-3-(ethylamino)-4-nitrobenzenesulfonic acid | Moderate |

| Friedel-Crafts Alkylation | R⁺ | - | No reaction | Very Low |

| Friedel-Crafts Acylation | RCO⁺ | - | No reaction | Very Low |

Conclusion

This technical guide provides a predictive framework for the electrophilic substitution reactions of this compound. The N-ethylamino group is the dominant directing group, favoring substitution at the C6 position. Nitration and halogenation are expected to proceed with high regioselectivity to yield the corresponding 6-substituted products. Sulfonation is also predicted to occur at the C6 position, though potentially requiring more forcing conditions. Friedel-Crafts reactions are anticipated to be unsuccessful due to the deactivating nature of the nitro group and catalyst complexation with the amino group. The generalized experimental protocols provided herein serve as a starting point for the synthesis and further investigation of novel derivatives of this compound for applications in drug development and materials science. Experimental validation of these predictions is encouraged.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole from 4-Bromo-N-ethyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole, a key intermediate in the development of pharmacologically active compounds. The synthesis is based on the reductive cyclization of 4-Bromo-N-ethyl-2-nitroaniline. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This protocol offers a straightforward and efficient method for the preparation of a specific N-substituted bromo-benzimidazole derivative, which can serve as a versatile building block for further molecular exploration in drug discovery programs.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring. This scaffold is a crucial component in a variety of pharmaceuticals due to its ability to interact with numerous biological targets.[1] Bromo-substituted benzimidazoles, in particular, have demonstrated significant potential in the development of novel therapeutic agents, exhibiting activities such as anticancer and anti-inflammatory effects.

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. A common and efficient strategy for preparing N-substituted benzimidazoles is the reductive cyclization of the corresponding N-substituted o-nitroanilines. This one-pot approach avoids the isolation of the intermediate diamine, which can be unstable, thus streamlining the synthetic process.

This application note details a robust protocol for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole from this compound. The methodology involves the reduction of the nitro group followed by an acid-catalyzed intramolecular cyclization.

Reaction Pathway

The synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole from this compound proceeds via a two-step, one-pot reaction. The first step is the reduction of the nitro group to an amine, followed by the acid-catalyzed intramolecular cyclization to form the benzimidazole ring.

Caption: Reaction pathway for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole.

Experimental Protocols

Protocol 1: Reductive Cyclization using Iron and Hydrochloric Acid

This protocol is a classic and cost-effective method for the reduction of nitroarenes followed by cyclization.

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amount) to the refluxing mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 5-Bromo-1-ethyl-1H-benzo[d]imidazole.

Protocol 2: Reductive Cyclization using Tin(II) Chloride

This method offers a milder alternative to iron-based reductions.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8), which will precipitate tin salts.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Summary of Reaction Components and Conditions

| Parameter | Protocol 1 (Fe/HCl) | Protocol 2 (SnCl₂/HCl) |

| Starting Material | This compound | This compound |

| Reducing Agent | Iron powder (Fe) | Tin(II) chloride dihydrate (SnCl₂) |

| Acid | Hydrochloric Acid (HCl) | Hydrochloric Acid (HCl) |

| Solvent | Ethanol/Water | Ethanol or Ethyl Acetate |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours | 2-6 hours |

| Work-up | Filtration, Neutralization, Extraction | Neutralization, Extraction |

| Purification | Column Chromatography | Column Chromatography |

Table 2: Characterization Data for 5-Bromo-1-ethyl-1H-benzo[d]imidazole

| Property | Data |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (s, 1H), 7.70 (d, J=1.6 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 7.29 (dd, J=8.4, 1.6 Hz, 1H), 4.20 (q, J=7.2 Hz, 2H), 1.50 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 143.8, 142.5, 134.0, 125.0, 122.5, 115.8, 111.0, 40.0, 15.5 |

| Mass Spectrum (ESI-MS) m/z | 225.0 [M]+, 227.0 [M+2]+ |

| Expected Yield | 70-85% |

Note: NMR and MS data are predicted based on the structure and data for similar compounds and may vary slightly based on experimental conditions and instrumentation.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole.

Applications in Drug Development

Benzimidazole derivatives are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. The 5-Bromo-1-ethyl-1H-benzo[d]imidazole synthesized through this protocol can serve as a valuable intermediate for the development of novel therapeutics in several areas:

-

Anticancer Agents: The benzimidazole core is present in several anticancer drugs. Further functionalization of the bromo- and ethyl-substituted benzimidazole can lead to the discovery of potent inhibitors of key cancer-related enzymes or receptors.

-

Anti-inflammatory Agents: Bromo-substituted aromatic compounds often exhibit enhanced biological activity. This intermediate can be used to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

-

Antimicrobial Agents: The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity. Derivatives of 5-Bromo-1-ethyl-1H-benzo[d]imidazole can be screened for activity against various bacterial and fungal strains.

Conclusion

The protocols described provide a reliable and efficient pathway for the synthesis of 5-Bromo-1-ethyl-1H-benzo[d]imidazole from readily available starting materials. This key intermediate opens avenues for the synthesis of a diverse library of benzimidazole derivatives for evaluation in drug discovery and development programs. The straightforward nature of the reductive cyclization makes it amenable to both small-scale and larger-scale synthesis for further research.

References

Application Notes: N-alkylation of 4-bromo-2-nitroaniline with Ethyl Halides

For Researchers, Scientists, and Drug Development Professionals